

An In-depth Technical Guide to Halomicin D: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Halomicin D*

Cat. No.: *B15565234*

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Halomicin D is a member of the ansamycin class of antibiotics, a group of secondary metabolites produced by various actinobacteria. First isolated from a species of *Micromonospora*, **Halomicin D** has demonstrated notable antibacterial activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Physicochemical Properties

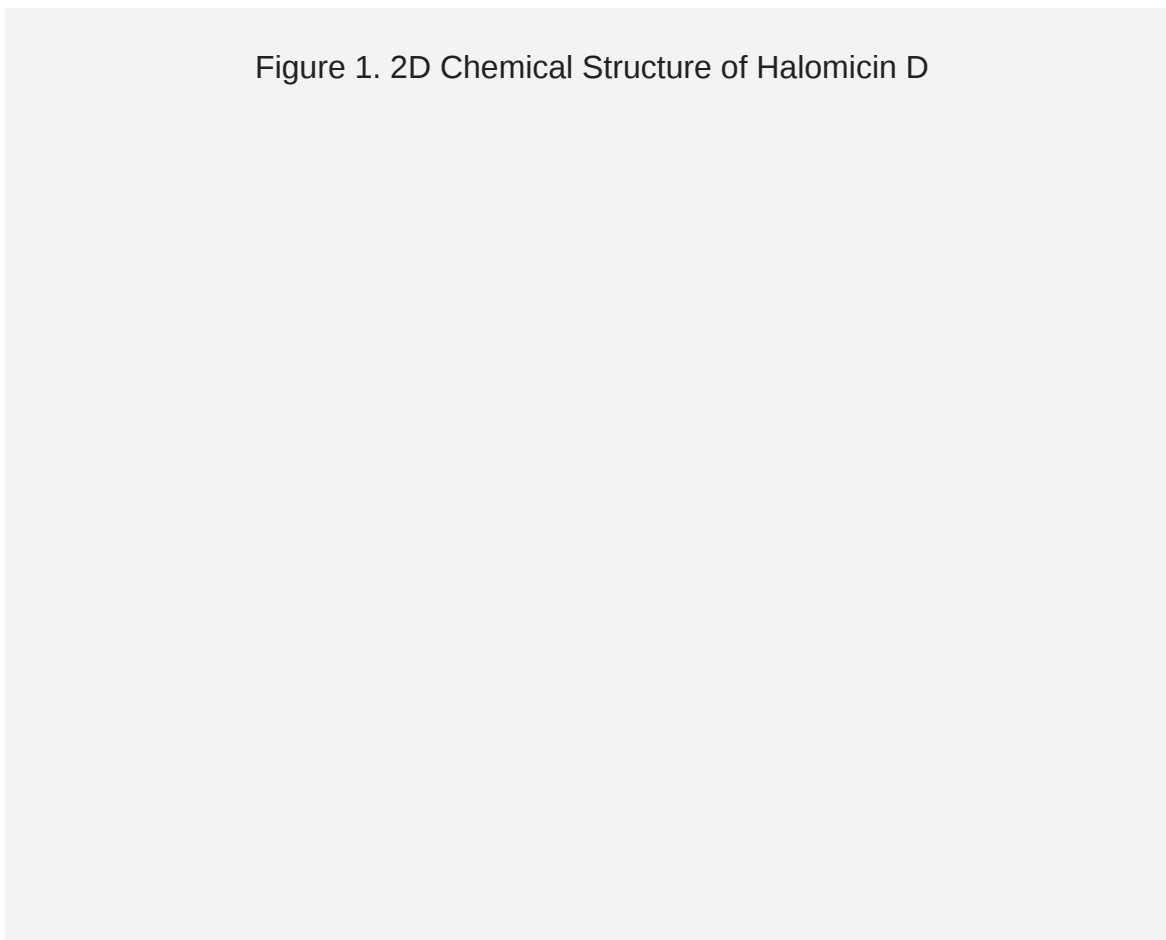
Halomicin D is a complex macrocyclic lactam characterized by an aliphatic ansa chain bridging an aromatic nucleus. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physical Properties of **Halomicin D**

Property	Value	Source
Molecular Formula	C43H56N2O12	[1]
Molecular Weight	792.91 g/mol	[1]
CAS Number	56413-94-6	[1]
SMILES String	<pre>C[C@H]1/C=C/C=C(C)\C(/N=C2C=C(N3CCCC3C(O)C)C4=C(C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O">C@(C)O5)=O)C5=C(C)C(O)=C4C\2=O)=O</pre>	[2]

Below is a two-dimensional representation of the **Halomicin D** structure, generated from its SMILES string.

Figure 1. 2D Chemical Structure of Halomicin D



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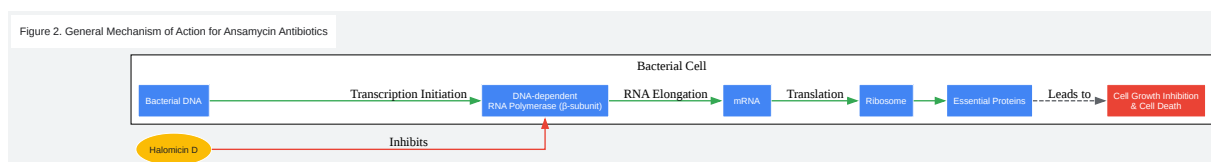
Figure 1. 2D Chemical Structure of **Halomicin D** (Illustrative)

Note: The above DOT script is a placeholder for a chemical structure diagram, which is best generated using specialized chemical drawing software. The SMILES string provides the definitive structural information.

Biological Activity and Mechanism of Action

Halomicin D exhibits activity against both Gram-positive and Gram-negative bacteria[1]. As an ansamycin antibiotic, its mechanism of action is presumed to be similar to other members of this class, which typically involves the inhibition of bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β -subunit of this enzyme, ansamycins physically block the elongation of the nascent RNA chain, leading to a bacteriostatic or bactericidal effect.

While specific signaling pathways directly modulated by **Halomicin D** have not been extensively elucidated in the available literature, the downstream effects of inhibiting bacterial transcription are profound, leading to the arrest of essential cellular processes and ultimately, cell death.



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Figure 2. General Mechanism of Action for Ansamycin Antibiotics.

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of **Halomicin D** is limited in publicly accessible literature. The primary reference by Weinstein et al. (1967) likely contains specific Minimum Inhibitory Concentration (MIC) values, but this data is not readily available in the searched databases. Further investigation of this original publication and subsequent studies citing it is required to populate a comprehensive table of MIC values against various bacterial strains.

Table 2: Antimicrobial Spectrum of **Halomicin D** (MICs in µg/mL)

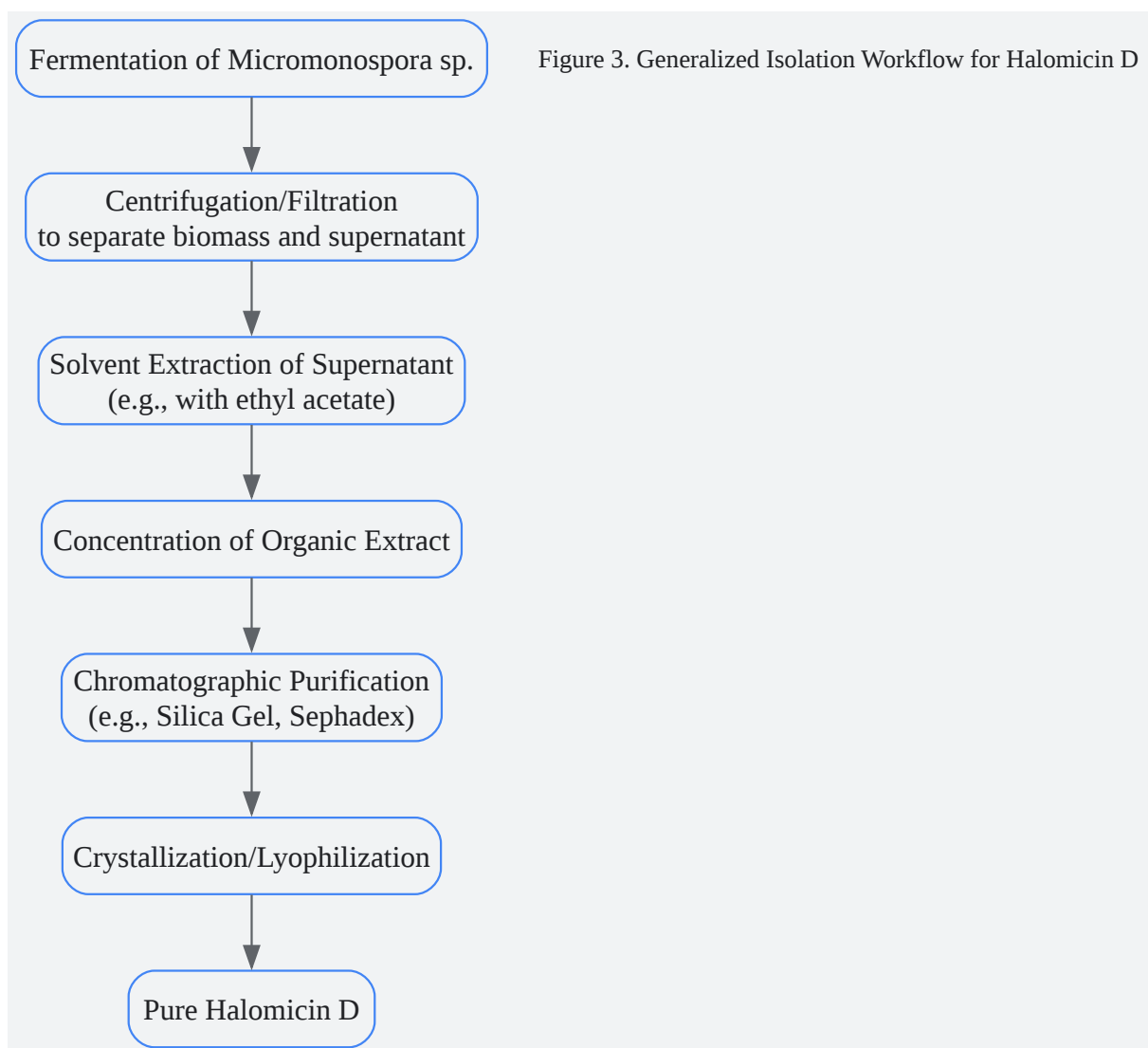
Bacterial Strain	Gram Stain	MIC (µg/mL)	Reference
Data Currently Unavailable			
Data Currently Unavailable			

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of **Halomicin D** are described in the seminal paper by Weinstein et al. (1967). While the full text is not accessible through the performed searches, a general outline of the likely methodologies is provided below based on standard practices for antibiotic research.

Isolation and Purification of Halomicin D

A generalized workflow for the isolation of an antibiotic like **Halomicin D** from a *Micromonospora* fermentation broth would typically involve the following steps:



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Figure 3. Generalized Isolation Workflow for **Halomicin D**.

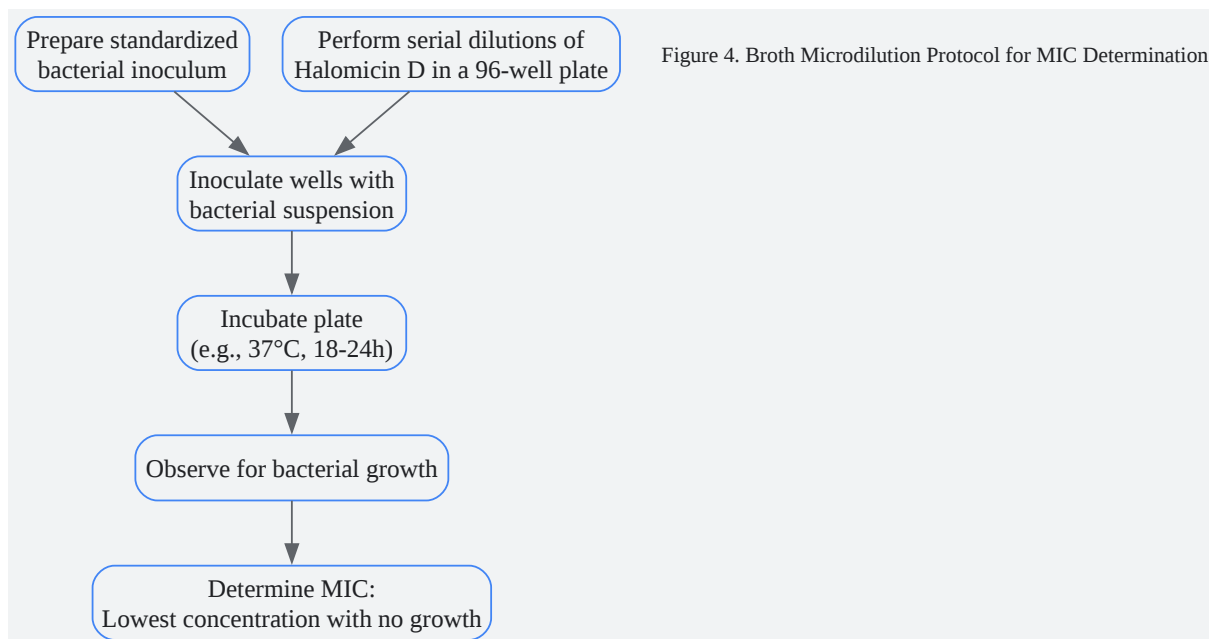
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Halomicin D** against various bacterial strains would be determined using standard methods such as broth microdilution or agar dilution, as recommended by clinical standards

committees.

Broth Microdilution Method Protocol (General Outline):

- **Prepare Inoculum:** A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (typically $\sim 5 \times 10^5$ CFU/mL).
- **Serial Dilution of Antibiotic:** **Halomicin D** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no antibiotic) and a negative control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Determination of MIC:** The MIC is recorded as the lowest concentration of **Halomicin D** that completely inhibits visible growth of the bacteria.



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Figure 4. Broth Microdilution Protocol for MIC Determination.

Conclusion and Future Directions

Halomicin D is a structurally complex ansamycin antibiotic with demonstrated antibacterial activity. While its fundamental chemical properties are known, a significant gap exists in the publicly available, detailed quantitative biological data. Future research should focus on re-evaluating the antimicrobial spectrum of **Halomicin D** against a contemporary and diverse panel of pathogenic bacteria, including multidrug-resistant strains. Elucidation of its specific interactions with bacterial RNA polymerase and a deeper investigation into any potential secondary mechanisms of action or effects on bacterial signaling pathways would provide valuable insights for its potential development as a therapeutic agent. Furthermore, modern analytical techniques could be employed to explore its pharmacokinetic and pharmacodynamic properties, which are crucial for assessing its drug-like potential. Accessing and analyzing the

original 1967 publication by Weinstein et al. is a critical step to build upon the foundational knowledge of this promising antibiotic.

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References

- [1. Ansamycin | C46H62N4O11 | CID 135950975 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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